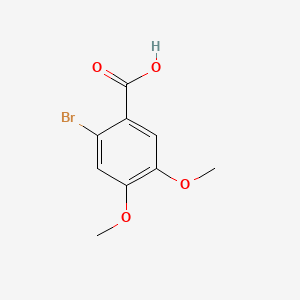

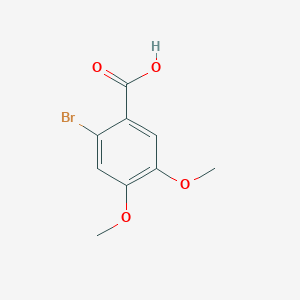

2-Bromo-4,5-dimethoxybenzoic acid

説明

Structure

2D Structure

特性

IUPAC Name |

2-bromo-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFCHCRFQWEFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278788 | |

| Record name | 2-Bromo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-46-0 | |

| Record name | 6286-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,5-dimethoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzoic acid

CAS Number: 6286-46-0

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical and physical properties, provides established synthesis protocols, discusses its applications, and outlines essential safety information.

Chemical and Physical Properties

This compound, also known as 6-bromoveratric acid, is an off-white crystalline solid. Its structure, featuring a brominated and methoxylated benzene ring with a carboxylic acid group, makes it a versatile building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6286-46-0 | [2][3] |

| Molecular Formula | C₉H₉BrO₄ | [2][3] |

| Molecular Weight | 261.07 g/mol | [2] |

| Melting Point | 188-190 °C | [4] |

| Boiling Point | 337.6±42.0 °C (Predicted) | [4] |

| Density | 1.571±0.06 g/cm³ (Predicted) | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| pKa | 3.00±0.10 (Predicted) | [4] |

| Solubility | Soluble in chloroform and methanol.[4] Generally soluble in organic solvents, with lower solubility in water.[5] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | δ (ppm): 13.08 (bs, 1H, COOH), 7.37 (s, 1H, Ar-H), 7.21 (s, 1H, Ar-H), 3.84 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃) |

| ¹³C NMR | Predicted shifts based on similar structures. |

| IR (ATR) | Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and C-Br bonds are expected. |

| Mass Spec (GC-MS) | Molecular Ion Peak (M⁺) expected at m/z 259/261 (due to bromine isotopes). |

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. Below are two detailed protocols starting from different precursors.

Synthesis from 3,4-dimethoxytoluene

This two-step synthesis involves the bromination of 3,4-dimethoxytoluene followed by oxidation to the carboxylic acid.

Workflow for Synthesis from 3,4-dimethoxytoluene

Caption: Synthesis of this compound from 3,4-dimethoxytoluene.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-4,5-dimethoxytoluene

-

To a reaction vessel, add 3,4-dimethoxytoluene.

-

In a separate container, prepare a mixture of sulfuric acid, hydrogen peroxide, and a metal bromide such as sodium bromide.

-

Slowly add the mixture to the 3,4-dimethoxytoluene while maintaining the temperature between 30-60°C.

-

Allow the reaction to stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and extract the product, 2-bromo-4,5-dimethoxytoluene.

Step 2: Synthesis of this compound

-

In a 500ml reaction flask, place 35.0g (0.152 mol) of 2-bromo-4,5-dimethoxytoluene, 350ml of water, and 2.9g (0.009 mol) of tetrabutylammonium bromide (TBAB).

-

Heat the reaction mixture to 85°C with stirring.

-

Gradually add 75.8g (0.48 mol) of potassium permanganate to the mixture.

-

Continue the reaction for 5 hours, monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, filter the hot solution.

-

Acidify the filtrate to a pH of 4 using hydrochloric acid, which will cause a white solid to precipitate.

-

Allow the mixture to stand for 5 hours, then collect the precipitate by filtration.

-

Dry the solid to yield this compound. (Expected yield: ~93%).

Synthesis from 3,4-dimethoxybenzoic acid

This method involves the direct bromination of 3,4-dimethoxybenzoic acid.

Experimental Protocol:

-

Dissolve 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid in a reaction vessel.

-

Add bromine to the solution.

-

Stir the reaction mixture. The reaction selectively brominates the 6-position of the aromatic ring.

-

Upon completion of the reaction, the product, this compound, can be isolated by filtration and purified by recrystallization.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of organic compounds.

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various flavonoids, isoflavones, and other pharmacologically active molecules.[6]

-

Synthesis of Natural Products: This compound is a key starting material for the synthesis of norathyriol and urolithins.[1]

-

Anticancer Research: Some sources indicate that this compound itself exhibits anticancer properties by inhibiting mitochondrial membrane depolarization and inducing apoptosis.

Biological Activity and Signaling Pathways

While detailed studies on the specific molecular pathways of this compound are limited, it has been reported to induce apoptosis. A plausible mechanism, based on its reported effect on mitochondria, involves the intrinsic apoptotic pathway.

Generalized Mitochondrial Apoptosis Pathway

Caption: A generalized diagram of the intrinsic apoptosis pathway potentially induced by this compound.

This pathway is initiated by the compound's inhibitory effect on the mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, activating a cascade of caspases (initiator caspase-9 and effector caspase-3). The activation of these proteases ultimately leads to the dismantling of the cell in a controlled process known as apoptosis.

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.

Table 3: Hazard and Safety Information

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment | Dust mask (type N95), safety glasses, and chemical-resistant gloves. |

Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance.

References

- 1. This compound | 6286-46-0 [chemicalbook.com]

- 2. This compound | C9H9BrO4 | CID 222963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 6286-46-0 [amp.chemicalbook.com]

- 5. Buy 2-Bromo-4,5-dimethoxybenzyl bromide (EVT-465201) | 53207-00-4 [evitachem.com]

- 6. 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum [chemicalbook.com]

2-Bromo-4,5-dimethoxybenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4,5-dimethoxybenzoic Acid

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in the synthesis of various organic compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data and experimental methodologies.

Core Physical and Chemical Properties

This compound is a 2-halo-4,5-dialkoxybenzoic acid derivative.[1] It presents as a white to off-white crystalline solid at room temperature.[1][2][3]

Data Presentation: Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₄ | [2][4] |

| Molecular Weight | 261.07 g/mol | [2][4][5][6] |

| Melting Point | 188-190 °C (lit.) | [1][3] |

| Boiling Point | 337.6 °C at 760 mmHg | [3] |

| pKa | 3.00 ± 0.10 (Predicted) | [3] |

| Appearance | White to Off-White Crystalline Solid | [1][2] |

| CAS Number | 6286-46-0 | [1][2][4] |

Solubility Profile

Qualitative solubility information is crucial for handling and reaction setup.

| Solvent | Solubility | Source(s) |

| Ethyl Acetate | Soluble | [4] |

| Water | Soluble | [4] |

| Chloroform | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

Spectral Data

Spectral analyses are fundamental for structural confirmation and purity assessment. Full spectral data, including NMR (¹H and ¹³C), FTIR, Raman, and Mass Spectrometry (GC-MS), for this compound are available for review.[7][8][9]

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are provided to ensure reproducibility and accuracy in a laboratory setting.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[10] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[11] The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-4 mm.[11][12]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).[13]

-

Initial Determination: An initial, rapid heating is performed to determine an approximate melting point.[10]

-

Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point.[11] A fresh sample is prepared and heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[12]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[12]

Solubility Determination

This protocol outlines a method to determine the qualitative solubility of this compound in a given solvent.

Methodology:

-

Preparation: A known mass (e.g., 25 mg) of the solid is placed into a small test tube.[14]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added to the test tube in small portions.[14]

-

Dissolution: After each addition, the test tube is stoppered and shaken vigorously to facilitate dissolution.[14][15] The temperature should be kept constant, as it can significantly impact solubility.[15]

-

Observation: The mixture is observed to see if the solid dissolves completely.

-

Classification: The solubility is classified based on the amount of solute that dissolves in the solvent. For instance, if the entire solid dissolves, it is deemed "soluble." If only some dissolves, it is "partially soluble," and if none dissolves, it is "insoluble."[16]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. This can be determined experimentally by titrating the weak acid with a strong base and monitoring the pH.[17][18]

Methodology:

-

Solution Preparation: A standard solution of this compound is prepared in a beaker. A standardized solution of a strong base (e.g., NaOH) is placed in a burette.

-

Titration Setup: A calibrated pH meter is placed in the beaker containing the acid solution.[19]

-

Titration Process: The strong base is added to the acid solution in small, measured increments. After each addition, the solution is stirred, and the pH is recorded.[17][20]

-

Data Collection: The volume of the titrant (strong base) added and the corresponding pH values are recorded throughout the titration, especially near the equivalence point where the pH changes rapidly.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis).

-

pKa Determination: The equivalence point of the titration is identified from the graph (the point of steepest inflection). The volume of titrant at the half-equivalence point is then determined. The pH of the solution at this half-equivalence point is equal to the pKa of the weak acid.[17][20]

Visualizations

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound | 6286-46-0 [chemicalbook.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C9H9BrO4 - BuyersGuideChem [buyersguidechem.com]

- 5. This compound | C9H9BrO4 | CID 222963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR [m.chemicalbook.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. southalabama.edu [southalabama.edu]

- 13. westlab.com [westlab.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. education.com [education.com]

- 17. scribd.com [scribd.com]

- 18. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 19. pennwest.edu [pennwest.edu]

- 20. youtube.com [youtube.com]

Technical Guide: Physicochemical Characterization of 2-Bromo-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a key physicochemical property of 2-Bromo-4,5-dimethoxybenzoic acid: its melting point. Accurate determination of the melting point is fundamental for the identification, purity assessment, and quality control of this compound in research and development settings. This compound serves as a valuable intermediate in the synthesis of various flavonoids and has been investigated for its potential as an anticancer agent.[1][2]

Quantitative Data Summary

The melting point of this compound has been reported in various sources, with slight variations. These values are summarized below for comparative analysis. The discrepancies may arise from different experimental conditions or the purity of the sample tested.

| Parameter | Reported Value (°C) | Source |

| Melting Point | 188-190 | ChemicalBook[3], Sigma-Aldrich[4] |

| Melting Point | 186 | Lab Pro Inc[5] |

| Melting Point (decomposition) | 169-173 | Sigma-Aldrich[4] |

Experimental Protocol: Melting Point Determination

The following protocol outlines a standard method for determining the melting point of this compound using the capillary method. This is a widely used and accessible technique for thermal analysis in most laboratory settings.[6]

Materials and Apparatus:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., digital melting point device or Thiele tube with heating oil)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry surface.

-

If necessary, finely powder the sample using a mortar and pestle to ensure uniform packing.

-

-

Capillary Tube Packing:

-

Invert the open end of a capillary tube into the powdered sample.

-

Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom.

-

Continue this process until the sample is packed to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample.

-

-

Melting Point Measurement:

-

Begin heating the apparatus at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Carefully observe the sample.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the completion of melting). The range between these two temperatures is the melting point range.

-

-

Data Analysis:

-

Repeat the measurement with at least two more samples to ensure reproducibility.

-

The average of the determined melting point ranges should be reported as the final value.

-

Precautions:

-

Ensure the sample is completely dry, as moisture can depress the melting point.

-

The rate of heating should be slow near the melting point to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Proper packing of the capillary tube is crucial for accurate results.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound, starting from synthesis and purification through to physicochemical and structural analysis.

References

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility profile, and relevant biological activities of 2-Bromo-4,5-dimethoxybenzoic acid. This document is intended to be a valuable resource for professionals in research, discovery, and drug development, offering detailed experimental protocols and insights into its molecular interactions.

Physicochemical Properties

This compound, also known as 6-bromoveratric acid, is a halogenated aromatic carboxylic acid. It presents as an off-white crystalline solid and serves as a key intermediate in the synthesis of various biologically active compounds, including flavonoids and urolithins.[1]

| Property | Value |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

| CAS Number | 6286-46-0 |

| Melting Point | 188-190 °C |

| Appearance | Off-White Crystalline Solid[1] |

Solubility Profile

Precise quantitative solubility data for this compound in a comprehensive range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative solubility profile can be inferred. The presence of the carboxylic acid group and methoxy groups suggests some degree of polarity, while the brominated benzene ring contributes to its lipophilicity.

Qualitative Solubility Data

| Solvent | Solubility | Inference/Observation |

| Water | Low | Stated as <0.1 g/L at 20°C.[2] |

| Ethyl Acetate | Soluble | Implied from its use in synthetic protocols. |

| Dichloromethane | Likely Soluble | Inferred from its lipophilic character.[2] |

| Chloroform | Likely Soluble | Inferred from its lipophilic character.[2] |

| Toluene | Likely Soluble | Inferred from its lipophilic character.[2] |

| Tetrahydrofuran | Likely Soluble | Inferred from its use in synthetic protocols.[2] |

| Acetonitrile | Likely Soluble | Inferred from its use in synthetic protocols.[2] |

| Methanol | Likely Soluble | General solvent for polar organic compounds. |

| Ethanol | Likely Soluble | General solvent for polar organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Common solvent for similar organic acids. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Common solvent for similar organic acids. |

Experimental Protocol: Solubility Determination by the Shake-Flask Method

For researchers requiring precise quantitative solubility data, the following detailed protocol, based on the widely accepted shake-flask method, is provided.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvent of interest (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Accurately add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solid should remain constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.

-

Report the solubility in appropriate units, such as mg/mL or g/L.

-

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of 2-bromo-4,5-dimethoxytoluene.[2]

Experimental Protocol:

Step 1: Bromination of 3,4-dimethoxytoluene

-

In a suitable reaction vessel, 3,4-dimethoxytoluene is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in the presence of a suitable solvent (e.g., a non-polar solvent).

-

The reaction is typically carried out under controlled temperature conditions to ensure regioselectivity.

-

Upon completion, the reaction mixture is worked up to isolate the 2-bromo-4,5-dimethoxytoluene intermediate. This may involve washing with aqueous solutions to remove byproducts and purification by crystallization or chromatography.

Step 2: Oxidation of 2-bromo-4,5-dimethoxytoluene

-

The 2-bromo-4,5-dimethoxytoluene intermediate is then oxidized to the corresponding carboxylic acid.

-

A strong oxidizing agent, such as potassium permanganate (KMnO₄), is typically used for this transformation.[2]

-

The reaction is often carried out in an aqueous medium, and the temperature is controlled to prevent over-oxidation or side reactions.

-

After the oxidation is complete, the reaction mixture is worked up. This typically involves quenching the excess oxidizing agent, followed by acidification to precipitate the this compound product.

-

The crude product is then collected by filtration and can be further purified by recrystallization to obtain the final product with high purity.

Biological Activity: Induction of Apoptosis

This compound has been identified as a potent inhibitor of mitochondrial membrane depolarization, a key event in the intrinsic pathway of apoptosis. This suggests that the compound may exert its biological effects by targeting the mitochondria, leading to programmed cell death.

Proposed Signaling Pathway for Apoptosis Induction:

While the precise molecular targets have not been fully elucidated, a plausible mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial outer membrane permeabilization (MOMP).

-

Initiation: this compound may directly or indirectly interact with pro-apoptotic members of the Bcl-2 family (e.g., Bax, Bak) or inhibit anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

-

Mitochondrial Membrane Depolarization: This interaction leads to the oligomerization of pro-apoptotic proteins at the mitochondrial outer membrane, forming pores and causing MOMP. This results in the loss of the mitochondrial membrane potential.

-

Release of Pro-apoptotic Factors: The permeabilized mitochondrial membrane releases cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.

-

Execution Phase: Activated caspase-9, in turn, activates effector caspases, such as caspase-3.

-

Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

References

Spectroscopic Profile of 2-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4,5-dimethoxybenzoic acid (CAS No: 6286-46-0), a key intermediate in organic synthesis. The document details its characteristic spectroscopic signature, encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, standardized experimental protocols for acquiring such data are provided, alongside a visual workflow for the spectroscopic analysis of the compound.

Core Data Presentation

The following tables summarize the key quantitative spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.3 | Singlet | 1H | Ar-H (H-6) |

| ~7.1 | Singlet | 1H | Ar-H (H-3) |

| ~3.9 | Singlet | 3H | -OCH₃ (at C-5) |

| ~3.8 | Singlet | 3H | -OCH₃ (at C-4) |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~152 | Ar-C (C-5) |

| ~148 | Ar-C (C-4) |

| ~125 | Ar-C (C-1) |

| ~116 | Ar-CH (C-6) |

| ~115 | Ar-CH (C-3) |

| ~112 | Ar-C (C-2) |

| ~56.5 | -OCH₃ (at C-5) |

| ~56.0 | -OCH₃ (at C-4) |

Note: Assignments are based on typical chemical shifts for substituted benzoic acids and may vary slightly based on experimental conditions.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 2900-3000 | Medium | C-H stretch (sp³) | Methoxy groups |

| ~3050 | Weak | C-H stretch (sp²) | Aromatic Ring |

| 1680-1710 | Strong | C=O stretch | Carboxylic Acid |

| 1580-1600 | Medium | C=C stretch | Aromatic Ring |

| 1200-1300 | Strong | Asymmetric C-O stretch & O-H in-plane bend | Ether & Carboxylic Acid |

| 1000-1100 | Strong | Symmetric C-O stretch | Ether |

| ~600-800 | Medium-Strong | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 262 | ~98 | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 260 | 100 | [M]⁺ (Molecular Ion, presence of ⁷⁹Br isotope) |

| 245 | Moderate | [M - CH₃]⁺ |

| 217 | Moderate | [M - COOH]⁺ |

| 193 | Low | [M - Br]⁺ |

| 116 | Low | Further fragmentation |

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Parameters (¹H NMR): The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Instrument Parameters (¹³C NMR): The spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.

-

Background Spectrum: A background spectrum of a pure KBr pellet or the empty sample compartment is recorded.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation: A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting molecular ion and fragment ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4,5-dimethoxybenzoic acid. This document details the chemical shifts, splitting patterns, and integration values, along with the experimental protocols for acquiring the spectral data. A visual representation of the molecular structure and its correlation to the ¹H NMR signals is also provided to aid in spectral interpretation.

Chemical Structure and Proton Environments

This compound, also known as 6-bromoveratric acid, has the following chemical structure:

The molecule possesses several distinct proton environments that give rise to characteristic signals in the ¹H NMR spectrum:

-

Two aromatic protons (Ar-H)

-

Two methoxy groups (-OCH₃)

-

One carboxylic acid proton (-COOH)

The specific positions of these protons on the benzene ring and the functional groups lead to a predictable NMR spectrum.

Quantitative ¹H NMR Spectral Data

The ¹H NMR spectral data for this compound has been reported in different deuterated solvents. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for this compound

| Solvent | Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

| DMSO-d₆ | Methoxy Protons (-OCH₃) | 3.79 | Singlet | 3H |

| Methoxy Protons (-OCH₃) | 3.84 | Singlet | 3H | |

| Aromatic Proton (Ar-H) | 7.21 | Singlet | 1H | |

| Aromatic Proton (Ar-H) | 7.37 | Singlet | 1H | |

| Carboxylic Acid Proton (-COOH) | 13.08 | Broad Singlet | 1H | |

| CDCl₃ | Methoxy Protons (-OCH₃) | 3.92 | Singlet | 3H |

| Methoxy Protons (-OCH₃) | 3.94 | Singlet | 3H | |

| Aromatic Proton (Ar-H) | 7.14 | Singlet | 1H | |

| Aromatic Proton (Ar-H) | 7.58 | Singlet | 1H |

Data obtained from patents EP2650277A1 and CN102267894A.[1][2]

Experimental Protocols

The following are representative experimental protocols for the acquisition of ¹H NMR spectra of this compound.

3.1 Sample Preparation

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2 NMR Instrument Parameters

-

Spectrometer: A high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher.

-

Solvent: DMSO-d₆ or CDCl₃.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: Typically 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 15-20 ppm is typically sufficient to cover the expected chemical shift range.

3.3 Data Processing

The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the residual solvent peak or the internal TMS standard. Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic ¹H NMR signals in DMSO-d₆.

This guide provides essential technical information on the ¹H NMR spectrum of this compound for professionals in the fields of chemical research and drug development. The provided data and protocols can serve as a valuable reference for compound characterization and quality control.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-4,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4,5-dimethoxybenzoic acid. This document details the predicted chemical shifts, a standard experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound have been predicted using established substituent chemical shift (SCS) effects for substituted benzenes. The base value for the benzene ring carbons is taken as 128.5 ppm. The predicted values are presented in Table 1. These values are estimations and may vary slightly from experimental results depending on the solvent and other acquisition parameters.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 126.8 |

| C-2 | 115.3 |

| C-3 | 114.7 |

| C-4 | 150.2 |

| C-5 | 148.9 |

| C-6 | 112.5 |

| C=O | 168.0 |

| OCH₃ (C-4) | 56.2 |

| OCH₃ (C-5) | 56.1 |

Note: The assignments are based on the additive model of substituent effects.

Molecular Structure and Carbon Numbering

The structure of this compound with the carbon numbering corresponding to the data in Table 1 is shown below.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence the chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool inserted into a Pasteur pipette to prevent issues with shimming.

NMR Spectrometer Setup

-

Insertion: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer's magnet.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is indicated by a sharp and symmetrical lock signal.

Data Acquisition Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: A spectral width of 0-200 ppm is generally sufficient to cover the expected chemical shifts of all carbon atoms.

-

Acquisition Time: Typically set between 1 and 2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

Logical Workflow for Spectral Analysis

The logical workflow for the ¹³C NMR analysis of this compound is depicted in the following diagram.

An In-depth Technical Guide to the FT-IR Spectrum of 2-Bromo-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-4,5-dimethoxybenzoic acid, a key intermediate in organic synthesis and drug discovery. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for the spectral analysis.

Molecular Structure and Expected Vibrational Modes

This compound (also known as 6-bromoveratric acid) possesses a variety of functional groups that give rise to a characteristic FT-IR spectrum.[1][2] The primary functional groups are a carboxylic acid, an aromatic ring, two methoxy ether groups, and a carbon-bromine bond. The vibrational modes of these groups can be predicted based on established correlation tables and data from similar molecules.

Data Presentation: Predicted FT-IR Absorption Bands

The following table summarizes the expected quantitative data for the FT-IR spectrum of this compound. The predicted ranges are derived from the analysis of benzoic acid and its substituted derivatives.[3][4][5][6]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3300 - 2500 | O-H stretch (Carboxylic acid) | Broad, Strong | The significant broadness is due to intermolecular hydrogen bonding between the carboxylic acid dimers. This is a highly characteristic band for carboxylic acids.[5] |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium to Weak | Corresponds to the stretching of the C-H bonds on the benzene ring. |

| 2980 - 2850 | C-H stretch (Methoxy, -OCH₃) | Medium | Represents the symmetric and asymmetric stretching of the C-H bonds in the methyl groups of the methoxy substituents. |

| 1710 - 1680 | C=O stretch (Carboxylic acid) | Strong, Sharp | A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid dimer. Its position can be influenced by conjugation with the aromatic ring.[3] |

| ~1600, ~1500, ~1450 | C=C stretch (Aromatic ring) | Medium to Weak | These bands arise from the skeletal vibrations of the benzene ring. |

| 1470 - 1430 | C-H bend (Methoxy, -OCH₃) | Medium | Scissoring and bending vibrations of the methyl groups. |

| 1300 - 1200 | C-O stretch (Carboxylic acid/Aryl ether) | Strong | A strong band resulting from the coupled stretching vibrations of the C-O bond in the carboxylic acid and the aryl ether C-O bonds. |

| 1200 - 1000 | C-O stretch (Aryl ether) | Strong | Asymmetric and symmetric stretching of the Ar-O-CH₃ ether linkages. |

| 960 - 900 | O-H bend (Out-of-plane) | Broad, Medium | Out-of-plane bending of the hydroxyl group of the carboxylic acid dimer. |

| 880 - 800 | C-H bend (Aromatic, out-of-plane) | Strong | The position of this strong band is indicative of the substitution pattern on the aromatic ring. |

| 700 - 500 | C-Br stretch | Medium to Weak | The carbon-bromine stretching vibration typically appears in the fingerprint region of the spectrum. |

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

The following protocol details the methodology for acquiring a high-quality FT-IR spectrum of the solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for solid samples, requiring minimal preparation.

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer with a Diamond or Germanium ATR accessory.

-

This compound, solid powder.

-

Spatula.

-

Isopropyl alcohol or acetone for cleaning.

-

Lint-free wipes.

Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropyl alcohol or acetone. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the ATR crystal and press thoroughly with a solvent-dampened wipe to remove all traces of the sample.

-

Visualization of the Analytical Workflow

The following diagrams illustrate the logical relationships in the FT-IR analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 6286-46-0 | FB19136 [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. ijtsrd.com [ijtsrd.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzoic acid [webbook.nist.gov]

Mass Spectrometry of 2-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for 2-Bromo-4,5-dimethoxybenzoic acid (C₉H₉BrO₄), a halogenated aromatic carboxylic acid derivative.[1] This document outlines the compound's characteristic fragmentation pattern under electron ionization (EI), presents the mass spectral data in a structured format, details the experimental protocol for data acquisition, and visualizes the analytical workflow and fragmentation pathways.

Core Data Presentation

The mass spectrometry data for this compound is characterized by a distinct isotopic pattern for the molecular ion due to the presence of a bromine atom. The compound has a molecular weight of approximately 261.07 g/mol .[1] The data presented below was acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[2]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula | Relative Intensity (%) |

| 262 | [M+2]⁺ | [C₉H₉⁸¹BrO₄]⁺ | 98 |

| 260 | [M]⁺ | [C₉H₉⁷⁹BrO₄]⁺ | 100 |

| 245 | [M-CH₃]⁺ | [C₈H₆BrO₄]⁺ | 45 |

| 217 | [M-CH₃-CO]⁺ | [C₇H₆BrO₃]⁺ | 30 |

| 181 | [M-Br]⁺ | [C₉H₉O₄]⁺ | 15 |

| 166 | [M-Br-CH₃]⁺ | [C₈H₆O₄]⁺ | 25 |

| 138 | [M-Br-CO₂H]⁺ | [C₈H₈O₂]⁺ | 20 |

Table 1: Key Mass Spectrometry Data for this compound.

Fragmentation Analysis

The fragmentation of this compound under electron ionization is influenced by its functional groups: the carboxylic acid, the methoxy groups, and the bromine atom. The most abundant peaks in the spectrum are the molecular ion peaks at m/z 260 and 262, with the latter corresponding to the heavier ⁸¹Br isotope.[3]

Key fragmentation pathways include:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of a methyl group, leading to the formation of an ion at m/z 245.

-

Subsequent Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can lose a molecule of carbon monoxide, yielding a fragment at m/z 217.

-

Loss of a Bromine Radical (•Br): Cleavage of the carbon-bromine bond results in the loss of a bromine radical, producing an ion at m/z 181.

-

Loss of a Carboxyl Radical (•CO₂H): Fragmentation of the carboxylic acid group can lead to the loss of a carboxyl radical, though this is often less prominent than other pathways for aromatic acids.[4]

The proposed fragmentation pathway is visualized in the diagram below.

References

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,5-dimethoxybenzoic acid, a halogenated derivative of dimethoxybenzoic acid, serves as a significant building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and potential applications. While a definitive single-crystal X-ray structure is not publicly available, this document outlines the general experimental protocols for crystal growth and X-ray diffraction analysis, offering a foundational understanding for researchers in this field.

Introduction

This compound, also known as 6-bromoveratric acid, is an off-white crystalline solid.[1] Its molecular structure, featuring a benzene ring substituted with a carboxylic acid group, two methoxy groups, and a bromine atom, makes it a versatile intermediate in the synthesis of more complex molecules.[1] Notably, it is a precursor in the synthesis of various bioactive compounds, including potential anticancer agents.[2] This guide aims to consolidate the available technical information on this compound to support its application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₄ | [3] |

| Molecular Weight | 261.07 g/mol | [3] |

| CAS Number | 6286-46-0 | [3] |

| Appearance | Off-White Crystalline Solid | [4] |

| Melting Point | 188-190 °C (lit.) | [4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-Bromoveratric acid, NSC 10074 | [2] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the bromination of a substituted benzoic acid derivative. A common starting material is 3,4-dimethoxybenzoic acid.

Bromination of 3,4-Dimethoxybenzoic Acid

A widely cited method involves the direct bromination of 3,4-dimethoxybenzoic acid in the presence of a suitable solvent.

Experimental Protocol:

-

Reaction Setup: Suspend 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid.

-

Bromination: Add bromine dropwise to the suspension at a controlled temperature.

-

Reaction Monitoring: Stir the mixture for several hours to ensure the completion of the reaction.

-

Precipitation: Add water to the reaction mixture to precipitate the crude product.

-

Isolation and Purification: Filter the precipitate, wash with water, and dry under reduced pressure to obtain crude this compound. Further purification can be achieved by recrystallization.[5]

The following diagram illustrates the general workflow for this synthesis:

Caption: Workflow for the synthesis of this compound.

Oxidation of 2-Bromo-4,5-dimethoxytoluene

An alternative route involves the oxidation of 2-bromo-4,5-dimethoxytoluene.

Experimental Protocol:

-

Starting Material: 2-Bromo-4,5-dimethoxytoluene is obtained by the directed bromination of 3,4-dimethoxytoluene.[6]

-

Oxidation: The 2-bromo-4,5-dimethoxytoluene is then oxidized using a strong oxidizing agent, such as potassium permanganate, under catalytic conditions to yield the desired carboxylic acid.[6]

Crystal Structure Analysis (General Methodology)

While specific crystallographic data for this compound is not publicly available, this section outlines the general experimental protocols for determining the crystal structure of a small organic molecule. This information is provided as a reference for researchers aiming to perform such an analysis.

Crystal Growth (Crystallization)

The first and often most challenging step is to grow single crystals of sufficient size and quality.[7] Common crystallization techniques for small organic molecules include:

-

Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent. The container is covered in a way that allows for slow evaporation of the solvent, leading to the gradual formation of crystals.[8]

-

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[7]

-

Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[7]

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[9]

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.[10]

Experimental Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[11]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern.[10][12] This pattern of spots (reflections) is recorded by a detector.[13]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[11]

-

Structure Solution and Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map of the crystal structure.[11] This initial model is then refined to obtain the final, precise atomic positions, bond lengths, and bond angles.[13]

The general workflow for crystal structure analysis is depicted below:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is a key component in the development of molecules with potential therapeutic activities. For instance, it has been identified as a starting material for the synthesis of compounds that act as potent inhibitors of mitochondrial membrane depolarization, a mechanism relevant to cancer therapy.[2] It is also used in the synthesis of norathyriol and urolithins.[4] The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures for drug discovery programs.

Conclusion

This compound is a readily synthesized and commercially available compound with significant potential as a building block in medicinal chemistry and organic synthesis. While its detailed crystal structure remains to be publicly reported, the information on its physicochemical properties and synthesis protocols provided in this guide serves as a valuable resource for researchers. The outlined general methodologies for crystal growth and X-ray diffraction analysis offer a roadmap for those seeking to further characterize this and similar molecules. A definitive crystal structure determination would be a valuable addition to the scientific literature, providing deeper insights into its solid-state properties and intermolecular interactions.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 6286-46-0 | FB19136 [biosynth.com]

- 3. This compound | C9H9BrO4 | CID 222963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6286-46-0 [chemicalbook.com]

- 5. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]

- 6. CN102267894A - Method for preparing this compound - Google Patents [patents.google.com]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. depts.washington.edu [depts.washington.edu]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. fiveable.me [fiveable.me]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

Synthesis of 2-Bromo-4,5-dimethoxybenzoic acid from veratric acid

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid from Veratric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-bromoveratric acid, is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its halogenated and substituted benzene ring structure makes it a versatile building block for creating more complex molecules, including flavones, isoflavones, and other pharmacologically active compounds.[2] This technical guide provides a comprehensive overview of the synthesis of this compound, starting from the readily available and inexpensive veratric acid (3,4-dimethoxybenzoic acid).[3][4] The focus is on providing detailed experimental protocols, comparative data, and visual workflows to aid researchers in the successful and efficient synthesis of this compound.

Reaction Overview: Electrophilic Aromatic Substitution

The synthesis of this compound from veratric acid is a classic example of an electrophilic aromatic substitution reaction. The electron-donating methoxy groups (-OCH₃) on the veratric acid ring are activating and ortho-, para-directing, while the carboxylic acid group (-COOH) is deactivating and meta-directing. The combined electronic effects strongly favor the substitution of a bromine atom at the 2-position, which is ortho to the methoxy group at position 4 and meta to the carboxylic acid group.

The general transformation is as follows:

Veratric Acid → this compound

Data Presentation: Comparison of Synthesis Protocols

Several methods for the bromination of veratric acid have been documented, primarily varying in the choice of solvent and reaction conditions. The following table summarizes quantitative data from established protocols for easy comparison.

| Parameter | Method 1 | Method 2 (via Ester Intermediate) |

| Starting Material | 3,4-Dimethoxybenzoic acid (Veratric acid) | Ethyl veratrate |

| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) |

| Solvent | Concentrated Hydrochloric Acid | Glacial Acetic Acid |

| Reactant Ratio | Veratric Acid : Bromine (1 : 1.05 equivalents) | Ethyl Veratrate : Bromine (1 : 1.08 equivalents) |

| Reaction Temperature | 10 to 35°C | 0 to 5°C |

| Reaction Time | Not specified, dropwise addition | ~3 hours (45 min addition, 2 hr stirring) |

| Yield | 96.2% (crude crystals) | 54.5% |

| Reference | EP 2650277 A1[3][5] | US3322830A[6] |

Experimental Protocols

Method 1: Direct Bromination in Concentrated Hydrochloric Acid

This protocol is adapted from patent EP 2650277 A1 and offers a high-yield, one-step synthesis directly from veratric acid.[3][5]

Materials and Reagents:

-

3,4-Dimethoxybenzoic acid (Veratric Acid)

-

Concentrated Hydrochloric Acid (35%)

-

Bromine (Br₂)

-

Water

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Ice bath

Procedure:

-

A solution of 3,4-dimethoxybenzoic acid (25.0 g) in concentrated hydrochloric acid (35%, 125 mL) is prepared in a suitable reaction flask equipped with a magnetic stirrer.

-

The mixture is cooled in an ice bath to a temperature between 10 and 15°C.

-

Bromine (23.0 g, 1.05 equivalents) is added dropwise to the stirred solution while maintaining the temperature within the specified range.

-

After the addition is complete, the mixture is stirred for an additional hour at the same temperature.

-

Water (500 mL) is then added to the reaction mixture, which is stirred for another hour. This causes the product to precipitate out of the solution.

-

The precipitated crystals are collected by filtration.

-

The collected solid is dried under reduced pressure to yield crude crystals of this compound.

-

The reported yield for this procedure is 34.47 g (96.2%).[3]

Method 2: Bromination of Ethyl Veratrate in Glacial Acetic Acid

This method, described in patent US3322830A, involves a two-step process starting from veratric acid: esterification followed by bromination.[6] While the yield is lower, it presents an alternative route.

Step A: Synthesis of Ethyl Veratrate

-

A mixture of veratric acid (30 g), absolute ethanol (150 mL), and concentrated sulfuric acid (4 mL) is refluxed on a water bath for 12 hours.

-

The reaction mixture is concentrated to about 50 mL.

-

Water (300 mL) is added, and the ethyl veratrate is extracted with benzene.

-

The benzene layer is washed with a 5% sodium bicarbonate solution and then with water, and finally dried with anhydrous sodium sulfate.

-

Evaporation of the benzene yields ethyl veratrate.

Step B: Bromination of Ethyl Veratrate

-

A solution of ethyl veratrate (10 g) in glacial acetic acid (30 mL) is placed in a three-necked flask fitted with a mechanical stirrer and a dropping funnel.

-

The flask is cooled in an ice bath to 0-5°C.

-

A solution of bromine (8 g) in glacial acetic acid (20 mL) is added slowly over a period of 45 minutes with stirring.

-

Stirring and cooling are continued for two hours longer.

-

Water is added to the mixture until no further precipitate is formed.

-

The precipitate of ethyl 2-bromo-4,5-dimethoxybenzoate is collected by filtration, washed with water and a saturated sodium thiosulfate solution, and then dried. The reported yield is 7.5 g (54.5%).[6]

-

The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the direct bromination of veratric acid.

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

This diagram illustrates the mechanism of electrophilic bromination on the veratric acid ring.

Caption: Mechanism showing electrophilic attack and formation of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102267894A - Method for preparing this compound - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]

- 6. US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid from 3,4-dimethoxytoluene

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Bromo-4,5-dimethoxybenzoic acid, a key intermediate in pharmaceutical manufacturing, starting from the readily available and cost-effective material, 3,4-dimethoxytoluene. The synthesis is a two-step process involving an initial directed electrophilic bromination of the aromatic ring, followed by the oxidation of the benzylic methyl group. This document outlines the reaction mechanisms, provides detailed experimental procedures, summarizes quantitative data in tabular form, and includes process diagrams to illustrate the workflow, adhering to stringent standards for clarity and reproducibility for research and development applications.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structural features, including the bromine atom and the carboxylic acid group on a dimethoxy-substituted benzene ring, make it a versatile precursor for creating more complex molecular architectures. The method described herein utilizes 3,4-dimethoxytoluene as a starting material, offering an economically viable and efficient pathway for production.[1] This guide details a robust two-step synthesis that ensures high yield and purity of the final product, suitable for industrial-scale applications.[1]

Overall Synthesis Pathway

The conversion of 3,4-dimethoxytoluene to this compound proceeds through two primary chemical transformations:

-

Step 1: Electrophilic Aromatic Bromination. 3,4-dimethoxytoluene undergoes a directed bromination reaction to selectively introduce a bromine atom at the C-2 position of the aromatic ring, yielding the intermediate 2-Bromo-4,5-dimethoxytoluene.[1]

-

Step 2: Oxidation. The methyl group of the intermediate is then oxidized to a carboxylic acid using a strong oxidizing agent, potassium permanganate, to produce the final product, this compound.[1]

Caption: Overall two-step reaction pathway.

Step 1: Directed Bromination of 3,4-dimethoxytoluene

Principle and Mechanism

This reaction is an electrophilic aromatic substitution. The two methoxy groups on the benzene ring are activating and ortho-, para-directing. The bromination occurs specifically at the C-2 position, which is ortho to the C-4 methoxy group and meta to the C-3 methoxy group. This regioselectivity is key to forming the desired intermediate. The process uses a combination of a metal bromide, hydrogen peroxide, and sulfuric acid to generate the bromine electrophile in situ.[1]

Experimental Protocol

The following protocol is based on the method described in patent CN102267894A.[1]

-

To a suitable reaction vessel, add 3,4-dimethoxytoluene, a metal bromide (e.g., sodium bromide), and a solvent.

-

While stirring, slowly add sulfuric acid, followed by the dropwise addition of hydrogen peroxide.

-

Maintain the reaction temperature between 30-60 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by adding a 0.5M aqueous solution of sodium bisulfite to neutralize any excess oxidizing agents.

-

Extract the product twice with ethyl acetate.

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product, 2-Bromo-4,5-dimethoxytoluene, as a light yellow oil.

Quantitative Data

Table 1: Reagents for Bromination of 3,4-dimethoxytoluene [1]

| Reagent | Molar Ratio (relative to Substrate) |

|---|---|

| 3,4-dimethoxytoluene | 1.0 |

| Sulfuric Acid | 0.5 - 0.8 |

| Hydrogen Peroxide | 1.0 - 1.2 |

| Metal Bromide | 1.0 - 1.2 |

Table 2: Reaction Parameters and Results for Bromination [1]

| Parameter | Value |

|---|---|

| Temperature | 30 - 60 °C |

| Reaction Time | 2 - 4 hours |

| Product Purity | > 95% |

| Yield | ~ 97% |

Step 2: Oxidation of 2-Bromo-4,5-dimethoxytoluene

Principle and Mechanism

The benzylic methyl group of 2-Bromo-4,5-dimethoxytoluene is susceptible to oxidation by strong oxidizing agents.[2] Potassium permanganate (KMnO₄) is used to convert the methyl group into a carboxylic acid. The reaction requires at least one hydrogen atom on the benzylic carbon to proceed.[2] The reaction is performed in an aqueous solution, and a phase-transfer catalyst, tetrabutylammonium bromide (TBAB), is used to facilitate the interaction between the organic substrate and the aqueous permanganate.[1]

Experimental Protocol

The following protocol is based on the method described in patent CN102267894A.[1]

-

Prepare an aqueous solution of potassium permanganate and tetrabutylammonium bromide.

-

Add the 2-Bromo-4,5-dimethoxytoluene intermediate to the aqueous solution.

-

Heat the mixture with vigorous stirring to 50-90 °C and maintain for 5-6 hours.

-

Monitor the reaction. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicate reaction progression.

-

After completion, cool the reaction mixture and filter to remove the MnO₂ solid.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Quantitative Data

Table 3: Reagents for Oxidation of 2-Bromo-4,5-dimethoxytoluene [1]

| Reagent | Molar Ratio (relative to Substrate) |

|---|---|

| 2-Bromo-4,5-dimethoxytoluene | 1.0 |

| Potassium Permanganate | 3.0 - 3.5 |

| Tetrabutylammonium Bromide (Catalyst) | 0.02 - 0.10 |

Table 4: Reaction Parameters for Oxidation [1]

| Parameter | Value |

|---|---|

| Temperature | 50 - 90 °C |

| Reaction Time | 5 - 6 hours |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Table 5: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Synonym | 6-Bromoveratric acid |

| CAS Number | 6286-46-0 |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

| Appearance | Solid |

| Melting Point | 188-190 °C |

Experimental Workflow Diagram

The following diagram illustrates the complete laboratory workflow for the synthesis.

Caption: Detailed experimental workflow diagram.

Conclusion

The described two-step synthesis provides an efficient and high-yield pathway for the preparation of this compound from 3,4-dimethoxytoluene. The use of inexpensive raw materials, coupled with a novel and straightforward process, makes this method highly suitable for industrial-scale production.[1] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Synthesis and Properties of 6-Bromoveratric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoveratric acid, also known as 2-bromo-4,5-dimethoxybenzoic acid, is a halogenated derivative of veratric acid. Its chemical structure, featuring a bromine atom and two methoxy groups on a benzoic acid backbone, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 6-bromoveratric acid, including detailed experimental protocols and characterization data.

Chemical Properties and Structure

6-Bromoveratric acid is a white to off-white crystalline solid. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonym | 6-Bromoveratric acid | [1] |

| CAS Number | 6286-46-0 | [1] |

| Molecular Formula | C₉H₉BrO₄ | [1] |

| Molecular Weight | 261.07 g/mol | [1] |

| Melting Point | 188-190 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, and DMSO. |

Structure:

Caption: Chemical structure of 6-Bromoveratric acid.

Synthesis

The primary route for the synthesis of 6-bromoveratric acid is the direct electrophilic bromination of veratric acid (3,4-dimethoxybenzoic acid). The methoxy groups at the 3- and 4-positions are ortho-, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The strong activating effect of the methoxy groups directs the bromine atom to the 6-position, which is ortho to the 3-methoxy group and meta to the carboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 6-Bromoveratric acid.

Experimental Protocol: Bromination of Veratric Acid